Product packaging for 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline(Cat. No.:CAS No. 1329834-21-0)

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline

Cat. No.: B589665
CAS No.: 1329834-21-0
M. Wt: 362.43
InChI Key: ZKPKGARSYMNYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is a chemical of significant interest in pharmacological research, particularly as an active metabolite of the well-characterized drug Pentoxifylline . Pentoxifylline is a nonspecific phosphodiesterase (PDE) inhibitor and hemorrheologic agent known to improve blood flow by reducing viscosity and enhancing red blood cell flexibility . Its metabolites are recognized for contributing to its overall pharmacological profile, with some demonstrating significant activity in inhibiting neutrophil superoxide production and providing hemorheological effects . This suggests that this compound is a valuable tool for scientists investigating the complex mechanisms of Pentoxifylline's action, especially in studies focused on metabolism and the contribution of specific metabolites to efficacy. Research into Pentoxifylline and its derivatives has shown promise in areas well beyond its original indication for intermittent claudication . Its robust anti-inflammatory and anti-fibrotic properties, mediated through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), make it a compelling candidate for preclinical study in conditions such as severe alcoholic hepatitis and diabetic kidney disease . Furthermore, its ability to improve microcirculation and modulate immune responses has supported research in wound healing models, including venous leg ulcers and postoperative recovery . As a research compound, this compound enables a deeper understanding of these multifaceted mechanisms at a molecular level. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O4 B589665 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline CAS No. 1329834-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-15-16(21)20(3)18(26)22(17(15)25)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPKGARSYMNYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Derivation

Detailed Structural Elucidation of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline (B538998)

The elucidation of the structure of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline involves a comprehensive analysis of its constituent parts and their connectivity.

The foundational structure of this molecule is the xanthine (B1682287) core, a purine-2,6-dione. This bicyclic system consists of a pyrimidine-2,4-dione ring fused to an imidazole (B134444) ring. Key functional groups within this core include:

Amide and Urea (B33335) Moieties: The pyrimidine-dione portion of the xanthine structure contains lactam (cyclic amide) and urea functionalities. These groups contribute to the polarity and hydrogen bonding capabilities of the molecule.

Imidazole Ring: The fused imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms.

In this compound, the xanthine core is substituted at the N1, N3, and N9 positions. Specifically, a methyl group is attached at the N3 position, and two 5-oxohexyl chains are attached at the N1 and N9 positions. The absence of a methyl group at the N7 position, which is present in pentoxifylline (a 3,7-dimethylxanthine derivative), is a defining characteristic.

The two 5-oxohexyl side chains are identical, each consisting of a six-carbon chain with a ketone functional group at the 5-position. The connectivity to the xanthine core is via the first carbon of the hexyl chain to the respective nitrogen atoms.

Table 1: Key Structural Features of this compound

Feature Description
Core Structure Xanthine (Purine-2,6-dione)
Substituent at N1 5-oxohexyl group
Substituent at N3 Methyl group
Substituent at N7 None (Desmethyl)
Substituent at N9 5-oxohexyl group
Functional Groups Amide, Urea, Imidazole, Ketone (x2)
Molecular Formula C18H26N4O4
Molecular Weight 362.42 g/mol

| CAS Number | 1329834-21-0 |

Based on the elucidated structure of this compound, there are no stereogenic centers or chiral carbons within the molecule. The 5-oxohexyl side chains are achiral. The xanthine core itself, in this substitution pattern, does not exhibit chirality. Therefore, the molecule is achiral and does not have stereoisomers. This is in contrast to some metabolites of pentoxifylline, such as metabolite M1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine), which possesses a chiral center at the hydroxyl-bearing carbon of the side chain. rsc.org

A comparative analysis highlights the unique structural features of this compound.

Versus Pentoxifylline: Pentoxifylline is 1-(5-oxohexyl)-3,7-dimethylxanthine. nih.gov The primary differences are the methylation at the N7 position in pentoxifylline, which is absent in this compound, and the presence of a second 5-oxohexyl group at the N9 position in the latter.

Versus Theobromine (B1682246): Theobromine is 3,7-dimethylxanthine. It serves as a common precursor in the synthesis of pentoxifylline and its derivatives. google.com this compound can be viewed as a derivative of theobromine that has been demethylated at N7 and subsequently alkylated at N1 and N9 with 5-oxohexyl groups.

Versus other Xanthine Metabolites: The major metabolites of pentoxifylline include M1 (reduction of the keto group), M4 (1-(4-carboxybutyl)-3,7-dimethylxanthine), and M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine), which result from the oxidation of the 5-oxohexyl side chain. This compound is not one of the commonly reported major metabolites, suggesting it is more likely a synthetic derivative or a minor, less frequently identified metabolic product.

Table 2: Structural Comparison of Related Xanthine Compounds

Compound N1-Substituent N3-Substituent N7-Substituent N9-Substituent
This compound 5-oxohexyl Methyl H 5-oxohexyl
Pentoxifylline 5-oxohexyl Methyl Methyl H
Theobromine H Methyl Methyl H

| Metabolite M1 | 5-hydroxyhexyl | Methyl | Methyl | H |

Synthetic Pathways for this compound as a Reference Material

The synthesis of this compound as a reference standard is crucial for its accurate identification and quantification in various samples. The general approaches to synthesizing substituted xanthines can be adapted for this specific molecule.

A plausible and efficient synthetic route for this compound would likely involve the N-alkylation of a suitable xanthine precursor. A potential starting material could be 3-methylxanthine (B41622). The synthesis would proceed via a two-step alkylation:

Step 1: N1-Alkylation: Selective alkylation at the N1 position of 3-methylxanthine with a 5-oxohexyl synthon, such as 1-bromo-5-hexanone or a protected version thereof.

Step 2: N9-Alkylation: Subsequent alkylation at the N9 position of the N1-substituted intermediate with another equivalent of the 5-oxohexyl synthon.

Alternatively, a more direct approach could start from a precursor that already contains one of the side chains. For instance, starting with 1-(5-oxohexyl)-3-methylxanthine and performing a selective N9-alkylation. General methods for preparing pentoxifylline impurities often involve reacting theobromine with a halogenated reagent in the presence of a base. google.com A similar strategy could be envisioned, although it would require prior demethylation of theobromine at the N7 position.

To obtain research-grade purity, optimization of the synthetic protocol is essential. Key parameters to consider include:

Choice of Base and Solvent: The choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, DMSO, acetonitrile) can significantly influence the regioselectivity and yield of the N-alkylation steps.

Reaction Temperature and Time: Careful control of the reaction temperature and duration is necessary to drive the reaction to completion while minimizing the formation of side products.

Purification Techniques: Achieving high purity necessitates effective purification methods. Column chromatography is a standard technique for separating the desired product from unreacted starting materials and byproducts. Recrystallization may also be employed to further enhance purity.

Characterization: The final product must be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

While specific, documented yields and optimized conditions for the synthesis of this compound are not widely available in the public literature, the principles outlined provide a solid foundation for its laboratory preparation as a high-purity reference material.

Isolation and Purification Strategies for Synthetic Intermediates

The isolation and purification of synthetic intermediates and the final product, this compound, are critical steps to ensure a high degree of purity. Given its structural similarity to Pentoxifylline and its other metabolites, chromatographic techniques are the most effective methods for separation and purification.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful analytical tools for the separation of Pentoxifylline and its related substances. nih.govnih.gov These methods can be adapted for the isolation and purification of this compound. The choice of stationary and mobile phases is crucial for achieving optimal separation. For instance, reversed-phase columns (e.g., C18) are commonly used in HPLC for separating compounds of varying polarity like Pentoxifylline and its metabolites. lu.se

A developed HPTLC method for the separation and identification of Pentoxifylline and its impurities utilized LiChrospher RP-18 F254s chromatoplates with a mobile phase of acetone-chloroform-toluene-dioxane (2:2:1:1 v/v) and UV detection at 275 nm. nih.gov Such a method could be optimized for the specific separation of the 7-desmethyl derivative.

Table 2: Chromatographic Techniques for the Separation of Pentoxifylline and Related Compounds

Technique Stationary Phase Mobile Phase Example Detection Reference
HPLC Reversed-phase (e.g., C18) Acetonitrile in NaH2PO4 buffer UV (e.g., 274 nm) lu.se
HPTLC LiChrospher RP-18 F254s Acetone-chloroform-toluene-dioxane (2:2:1:1 v/v) UV (275 nm) nih.gov

This table summarizes various chromatographic methods that can be employed for the isolation and purification of Pentoxifylline and its derivatives.

In a preparative context, column chromatography would be employed, using the separation principles established by analytical methods like HPLC and HPTLC to isolate larger quantities of the desired compound. The fractions collected from the column would be analyzed for purity, and those containing the pure compound would be combined and the solvent evaporated to yield the purified this compound.

Biotransformation Studies of Pentoxifylline Leading to this compound (in vitro/ex vivo models)

The biotransformation of Pentoxifylline is extensive, leading to at least seven phase I metabolites. nih.govavma.org While the major metabolic pathways involve reduction and oxidation of the 5-oxohexyl side chain, demethylation at the xanthine core is another potential metabolic route for drugs of this class. The formation of this compound would be the result of such a demethylation process.

Enzymatic Reactions and Metabolic Steps in Model Systems (e.g., liver microsomes, cellular extracts)

In vitro and ex vivo models are invaluable for elucidating the metabolic fate of xenobiotics. Human liver microsomes are a standard model system as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for many phase I metabolic reactions. nih.gov Studies on Pentoxifylline metabolism have been conducted using human liver microsomes and cytosol, as well as in hemolysed erythrocyte suspensions. nih.govnih.gov

The primary metabolic reactions for Pentoxifylline are the reversible reduction of the keto group on the side chain to form Metabolite I (1-[5-hydroxyhexyl]-3,7-dimethylxanthine) and irreversible oxidation to form Metabolite V (1-[3-carboxypropyl]-3,7-dimethylxanthine). fda.gov The reduction to Metabolite I occurs predominantly in erythrocytes, while oxidation to other metabolites takes place in the liver. avma.org

The formation of this compound would necessitate a demethylation reaction at the 7-position of the xanthine ring. While not as prominent as the side-chain modifications, demethylation is a known metabolic pathway for other xanthines like caffeine.

Identification of Specific Enzymes Involved in Demethylation and Oxidation Processes

The cytochrome P450 superfamily of enzymes plays a critical role in the oxidative metabolism of many drugs, including Pentoxifylline. Specifically, CYP1A2 has been identified as a key enzyme in the biotransformation of Pentoxifylline. nih.gov It is highly probable that the demethylation at the 7-position to form this compound is also catalyzed by a member of the CYP450 family, potentially CYP1A2 or another isoform present in the liver.

In studies with lisofylline, a metabolite of Pentoxifylline, CYP1A2 was shown to be the high-affinity enzyme responsible for its conversion back to Pentoxifylline. nih.gov This highlights the central role of this enzyme in the metabolism of this class of compounds. Further investigations using specific chemical inhibitors or recombinant human CYP enzymes would be necessary to definitively identify the enzyme(s) responsible for the 7-demethylation of Pentoxifylline.

Kinetic Analysis of Biotransformation Pathways

Kinetic analysis of metabolic pathways provides quantitative insights into the efficiency and capacity of enzymatic reactions. For Pentoxifylline, kinetic studies have primarily focused on the major metabolic routes.

The biotransformation of Pentoxifylline to its main active metabolite, M1, has been shown to follow Michaelis-Menten kinetics. In suspensions of hemolysed erythrocytes, the formation of the (R)-enantiomer of M1 exhibited simple Michaelis-Menten kinetics, while the formation of the (S)-enantiomer was better described by a two-enzyme model. nih.gov

Table 3: Kinetic Parameters for the Biotransformation of Pentoxifylline to M1 in Hemolysed Erythrocyte Suspensions

Enantiomer of M1 Kinetic Model Km (mM) Reference
(R)-M1 Simple Michaelis-Menten 11 nih.gov

This table presents the kinetic constants for the formation of the enantiomers of Metabolite 1 (M1) from Pentoxifylline in an in vitro model.

While no specific kinetic data exists for the formation of this compound, it is expected that as a minor metabolite, its rate of formation would be significantly lower than that of the major metabolites like M1 and M5. Future studies using sensitive analytical techniques could quantify the formation of this demethylated metabolite and determine its kinetic parameters.

Molecular and Cellular Mechanisms of Action in Vitro and Ex Vivo Investigations

Phosphodiesterase (PDE) Isozyme Specificity and Inhibition Kinetics

Pentoxifylline (B538998) itself is a non-selective phosphodiesterase (PDE) inhibitor, which contributes to its therapeutic effects by increasing intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com This inhibition of PDEs leads to a cascade of downstream effects, including vasodilation and anti-inflammatory actions. patsnap.com

There is a significant lack of specific data in the available scientific literature detailing the substrate selectivity and potency of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline against various PDE subtypes. General studies on pentoxifylline metabolites have indicated that metabolites M2, M3, M4, M6, and M7 exhibit minimal hemorheological effects, suggesting they are less biologically active compared to the parent compound and its primary metabolites, M1 (lisofylline) and M5. This implies that this compound likely possesses weak inhibitory activity against PDE isozymes.

Detailed investigations into the binding affinities and potential allosteric modulation of phosphodiesterase enzymes by this compound have not been reported in the available scientific literature.

While direct comparative studies of the enzymatic inhibition of this compound against pentoxifylline and its active metabolite lisofylline (M1) are not available, the general understanding is that the demethylated metabolites of pentoxifylline are significantly less active. For context, pentoxifylline is a non-selective PDE inhibitor, and its active metabolite, lisofylline, also exhibits PDE inhibitory activity. nih.govnih.gov One study found that on a molar basis, the PDE4 inhibitor rolipram (B1679513) was 100-fold more effective than pentoxifylline at inhibiting inflammatory cytokine production, highlighting the non-selective nature of pentoxifylline's inhibition. nih.gov Given the reported low biological activity of M6, it is reasonable to infer that its inhibitory potency would be considerably lower than that of both pentoxifylline and lisofylline.

Interactive Data Table: Comparative Information on Pentoxifylline and its Metabolites

CompoundCommon Name/Metabolite IDGeneral ActivityNotes
PentoxifyllineParent DrugNon-selective PDE inhibitor, hemorheological agentThe primary therapeutic compound.
1-(5-hydroxyhexyl)-3,7-dimethylxanthineLisofylline (M1)Active metabolite, PDE inhibitorExhibits significant biological activity. nih.gov
This compound M6 Reported to have little biological effect A minor, likely inactive, metabolite.
1-(3-carboxypropyl)-3,7-dimethylxanthine (B19344)M5Active metaboliteOne of the major metabolites found in plasma. nih.gov
1-(4-carboxybutyl)-3,7-dimethylxanthineM4Active metaboliteAnother major metabolite. nih.gov

Modulation of Intracellular Second Messenger Systems

The inhibition of phosphodiesterases by compounds like pentoxifylline directly leads to the accumulation of intracellular second messengers, namely cAMP and cGMP. patsnap.com

There are no specific studies available that have investigated the direct effects of this compound on cAMP and cGMP levels in cell lines. Based on its presumed weak PDE inhibitory activity, it is anticipated that its impact on the intracellular concentrations of these second messengers would be minimal, especially when compared to the effects of the parent drug, pentoxifylline. Pentoxifylline has been shown to increase intracellular cAMP levels in various cell types, which is a key component of its anti-inflammatory and immunomodulatory effects. lu.se

The elevation of intracellular cAMP and cGMP levels typically leads to the activation of their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate a variety of substrate proteins, mediating a wide range of cellular responses. Due to the lack of data on the effects of this compound on cAMP and cGMP levels, there is consequently no information regarding its impact on the activation of PKA and PKG.

Influence on Cellular Rheological Properties (in vitro/ex vivo studies)

Effects on Erythrocyte Deformability and Aggregation in Blood Cell Suspensions

There is a lack of specific studies investigating the effects of this compound on the deformability and aggregation of erythrocytes. Research on the parent compound, Pentoxifylline, and its major hydroxyhexyl metabolite (Metabolite 1 or lisofylline) has explored these hemorheological properties. For instance, some studies on Pentoxifylline have shown it can improve red blood cell flexibility under certain conditions. However, one study explicitly demonstrated that a major hydroxyhexyl metabolite of Pentoxifylline did not have an effect on erythrocyte deformability in vitro. nih.gov Without direct experimental data, the impact of this compound on these critical blood cell characteristics remains unknown.

Anti-inflammatory and Immunomodulatory Potentials at the Cellular Level

Regulation of Pro-inflammatory Cytokine and Chemokine Production in Immune Cell Models

There are no available studies that specifically examine the effect of this compound on the production of pro-inflammatory cytokines and chemokines in immune cell models. Pentoxifylline is well-documented as an inhibitor of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.govkarger.com This action is largely attributed to its function as a non-selective phosphodiesterase inhibitor. btsjournals.com Research has also been conducted on other metabolites of Pentoxifylline, with some showing different pharmacological properties regarding TNF-α inhibition. nih.gov The specific contribution, if any, of this compound to the regulation of cytokine and chemokine production has not been elucidated.

Modulation of Gene Expression Profiles Associated with Inflammatory Pathways (e.g., NF-κB, AP-1)

Specific data on the modulation of inflammatory gene expression pathways, such as NF-κB and AP-1, by this compound is absent from the current scientific literature. The parent compound, Pentoxifylline, has been shown in some studies to downregulate the activation of the NF-κB transcription factor, which plays a critical role in the inflammatory response. nih.govbtsjournals.com The mechanism for this is believed to be linked to its phosphodiesterase inhibitory activity. btsjournals.com Whether this compound shares this or any other modulatory effect on key inflammatory signaling pathways has not been investigated.

Antioxidant Activities in Cell-Free Systems or Cellular Assays

There is no available research or data concerning the antioxidant activities of this compound in either cell-free systems or cellular assays. While Pentoxifylline itself has been reported to possess antioxidant properties, the specific antioxidant capacity of its individual metabolites, including this compound, remains an unstudied area.

Receptor Binding Profiling (e.g., Adenosine Receptors, if applicable)

The receptor binding profile of a compound is crucial in elucidating its mechanism of action. For xanthine (B1682287) derivatives like pentoxifylline and its analogues, adenosine receptors are a primary area of investigation. Pentoxifylline itself is known to be a non-selective antagonist at adenosine A2 receptors and may also interact with other adenosine receptor subtypes. wikipedia.org This antagonism is thought to contribute to its various pharmacological effects.

While direct binding studies on this compound are not extensively available in public literature, inferences can be drawn from studies on pentoxifylline. For instance, some research suggests that the anti-inflammatory effects of pentoxifylline might be linked to its modulatory effect on the G protein-coupled adenosine receptor function, particularly the Gα-coupled A2A receptor. nih.gov However, other studies have indicated that pentoxifylline's inhibitory actions on certain cellular functions, such as superoxide (B77818) anion production in neutrophils, may not be mediated through adenosine receptors, suggesting it acts as a phosphodiesterase inhibitor in these contexts. nih.gov This highlights the complexity of its mechanism, which may be cell-type and context-dependent.

Recent investigations into the effects of pentoxifylline on angiogenesis propose a potential binding to the adenosine receptor A2BAR, which could dictate a biased agonism involving G protein stoichiometry. nih.gov The interaction with adenosine receptors can lead to a variety of downstream effects, including the modulation of inflammatory responses by inhibiting the production of cytokines like TNF-α and IL-1β in neutrophils. nih.gov

The binding affinity of various xanthine derivatives to adenosine receptors can be summarized in the following table, which provides a general context for the potential receptor interactions of this compound.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Theophylline (B1681296)A113,000 nih.gov
TheophyllineA2A4,500 nih.gov
CaffeineA12,400 nih.gov
CaffeineA2A1,200 nih.gov
PentoxifyllineA2Antagonist wikipedia.org

This table is illustrative and based on general knowledge of xanthine derivatives. Specific binding affinities for this compound are not available.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

The structure-activity relationship (SAR) of xanthine derivatives provides valuable insights into the chemical features necessary for their biological activities. The xanthine scaffold, a core component of this compound, has been a subject of extensive medicinal chemistry research. nih.gov

The substitution patterns on the xanthine ring system are critical determinants of pharmacological activity. For instance, substitution at the N1 position of the xanthine ring is generally associated with adenosine receptor antagonism. nih.gov When combined with a substitution at the N3 position, the potency towards adenosine receptors is often enhanced. nih.gov The nature of the substituent at N1 is also a key factor. In the case of pentoxifylline, the 1-(5-oxohexyl) group plays a significant role in its activity.

The methyl groups at the N3 and N7 positions of pentoxifylline are also important. The name "this compound" implies the absence of a methyl group at the 7-position. In the general SAR of xanthines, N7 substitution has a mixed impact on activity. nih.gov The removal of the N7-methyl group would likely alter the compound's steric and electronic properties, potentially affecting its binding to target proteins and its metabolic stability.

The side chain at the N1 position, in this case, a modified oxohexyl chain (9-(5-oxohexyl)), is another critical feature. The length and functionality of this alkyl chain can influence the compound's lipophilicity and its ability to fit into the binding pocket of its target receptors or enzymes.

A general SAR analysis for xanthine derivatives can be summarized as follows:

Structural ModificationEffect on ActivityReference
N1 SubstitutionConfers adenosine antagonism nih.gov
N1 and N3 Co-substitutionEnhances adenosine receptor potency nih.gov
N7 SubstitutionMixed impact on activity nih.gov
N3 SubstitutionImportant for bronchodilator properties nih.gov

This table provides a generalized overview of SAR for the xanthine class of compounds.

The specific modifications in this compound compared to its parent compound suggest a deliberate effort to modulate its pharmacological profile. The removal of the methyl group at the 7-position and the potential alteration of the side chain at the N1 position would be expected to fine-tune its interactions with biological targets, potentially leading to altered potency, selectivity, or metabolic properties. Further empirical studies are necessary to fully elucidate the specific SAR of this novel derivative.

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Development and Validation of High-Sensitivity Chromatographic Techniques for Quantification in Research Samples (non-clinical)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with mass spectrometry, represent the gold standard for the quantification of small molecules like "7-Desmethyl-9-(5-oxohexyl) Pentoxifylline" in complex sample matrices. pharmacompass.com These techniques offer superior sensitivity, selectivity, and speed compared to conventional methods.

The development of a reliable LC-MS/MS method is a multi-step process involving the optimization of both the chromatographic separation and the mass spectrometric detection to achieve the desired sensitivity, accuracy, and precision. dntb.gov.uaresearcher.lifemdpi.com

The primary goal of chromatographic separation is to resolve "this compound" from endogenous matrix components and other related substances, thereby minimizing ion suppression or enhancement effects in the mass spectrometer. The selection of the analytical column and mobile phase is critical to achieving this.

For xanthine (B1682287) derivatives such as pentoxifylline (B538998) and its metabolites, reversed-phase chromatography is the most common approach. dntb.gov.uanih.gov A C18 or a phenyl-hexyl stationary phase would be a suitable starting point for method development for "this compound". dntb.gov.uanih.gov The choice of a specific column chemistry will depend on the polarity and retention characteristics of the analyte.

The mobile phase composition is optimized to achieve efficient separation and good peak shape. A typical mobile phase for related compounds consists of an aqueous component, often with a small amount of acid like formic acid to promote protonation and improve ionization efficiency, and an organic modifier such as methanol (B129727) or acetonitrile. dntb.gov.uamdpi.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often employed to ensure the timely elution of the analyte while maintaining good separation from interfering components. nih.gov

Table 1: Representative Chromatographic Parameters for the Analysis of Pentoxifylline and its Metabolites

Parameter Typical Conditions
Analytical Column C18, Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1-0.2% Formic Acid in Water, 5mM Ammonium Formate dntb.gov.uanih.gov
Mobile Phase B Methanol or Acetonitrile dntb.gov.uanih.gov
Flow Rate 0.2 - 0.4 mL/min dntb.gov.uanih.gov
Column Temperature 30 - 40 °C nih.gov
Injection Volume 5 - 10 µL nih.gov

| Elution Mode | Gradient or Isocratic dntb.gov.uanih.gov |

This table presents typical parameters based on methods developed for pentoxifylline and its metabolites, which would serve as a starting point for method development for "this compound".

Mass spectrometry provides the high selectivity and sensitivity required for quantitative analysis in complex matrices. For "this compound," a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is a robust choice for targeted quantification. dntb.gov.uaresearcher.lifenih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly enhancing selectivity and reducing chemical noise. nih.gov

The development of an MRM method would involve optimizing the collision energy to produce a stable and intense product ion from the precursor ion of "this compound."

Alternatively, High-Resolution Accurate Mass (HRAM) spectrometry, using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, can be employed. HRAM provides a highly accurate mass measurement of the precursor and product ions, allowing for very specific detection of the analyte and the potential for retrospective data analysis to identify unknown metabolites.

Table 2: Illustrative MRM Transitions for Pentoxifylline and a Key Metabolite

Compound Precursor Ion (m/z) Product Ion (m/z)
Pentoxifylline 279.3 181.1 researcher.life

This table shows established MRM transitions for related compounds. Similar transitions would be determined for "this compound" during method development.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in LC-MS/MS analyses. An ideal internal standard for "this compound" would be its isotopically labeled analogue, for example, containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C) atoms. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass. dntb.gov.uaresearcher.life This allows for the correction of variability during sample preparation and analysis, leading to more reliable results. For instance, deuterated pentoxifylline (PTX-d6) is used as an internal standard in the analysis of pentoxifylline. dntb.gov.uaresearcher.life

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, its application to a compound like "this compound" is contingent on the analyte's volatility and thermal stability. Given the structure of this compound, which is similar to pentoxifylline, it is likely not sufficiently volatile for direct GC analysis.

Therefore, a derivatization step would be necessary to increase its volatility and thermal stability. This could involve chemical modification of polar functional groups. The NIST (National Institute of Standards and Technology) database indicates the availability of gas chromatography data for pentoxifylline, suggesting that GC-MS analysis is feasible, likely following a derivatization procedure. nist.govnist.gov The choice of derivatizing agent would depend on the functional groups present in "this compound."

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique provides high separation efficiency and requires very small sample volumes. For a compound like "this compound," which possesses a charge in a suitable buffer system, CE could offer a high-resolution separation from closely related impurities or metabolites.

While there is a lack of specific applications of CE for this particular compound in the literature, methods developed for other complex molecules demonstrate its potential. nih.gov A typical CE method would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation. Detection could be performed using UV-visible spectrophotometry or by coupling the capillary to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.

Subject: Inability to Generate Article on "this compound"

Dear User,

Thank you for your detailed request for an article on the chemical compound "this compound," with a specific focus on advanced analytical and bioanalytical methodologies.

The available scientific literature focuses extensively on the parent drug, Pentoxifylline, and its major, well-documented metabolites, such as Lisofylline (M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (B19344) (M5). Methodologies for the extraction, quantification, and characterization of these related compounds are available. nih.govmdpi.comnih.govnih.gov

However, your instructions strictly require that the article focus solely on "this compound" and that no information outside this explicit scope be introduced. Adhering to this critical constraint means we cannot extrapolate from the data on Pentoxifylline or its other metabolites to describe the analytical behavior of your target compound. Doing so would be scientifically unfounded and would violate the core requirements of your request.

Consequently, we are unable to provide scientifically accurate and sourced content for any of the sections outlined in your request:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Advanced Spectroscopic Techniques:No published Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, or 2D-NMR) for the structural confirmation of "this compound" was found.

We regret that we cannot fulfill your request at this time due to the absence of publicly available scientific information on the specified subject. Should you wish to proceed with an article on Pentoxifylline or one of its major metabolites, we would be able to provide a comprehensive and well-sourced article.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques employed in the structural elucidation of molecules. IR spectroscopy provides information about the vibrational modes of functional groups, offering a molecular fingerprint, while UV-Vis spectroscopy yields insights into the electronic transitions within chromophoric systems. The application of these methods is critical for characterizing the structural features of this compound, particularly in distinguishing it from its parent compound, pentoxifylline, and other related xanthine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). The IR spectrum of this compound is predicted to exhibit several key absorption bands corresponding to its distinct structural components.

The most notable difference between this compound and pentoxifylline is the presence of a secondary amine (N-H) group at the 7-position of the xanthine ring, resulting from desmethylation. This feature is expected to produce a distinct N-H stretching vibration. orgchemboulder.comspectroscopyonline.com The carbonyl groups, one in the side chain and two within the xanthine ring, are also expected to show strong, characteristic absorptions. The precise location of these carbonyl bands can be influenced by resonance and the electronic environment. reddit.compg.edu.pl

Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
N-H (Secondary Amide)3350 - 3310StretchMedium
C-H (sp³ Alkyl)2960 - 2850StretchMedium to Strong
C=O (Aliphatic Ketone)~1715StretchStrong
C=O (Amide I band, Ring)1680 - 1630StretchStrong
N-H (Amide II band, Ring)1570 - 1515BendMedium to Strong
C=C, C=N (Ring)1650 - 1550StretchMedium to Weak
C-N (Aromatic Amine-like)1335 - 1250StretchMedium to Strong

This table presents predicted data based on typical functional group absorption ranges found in spectroscopic literature. orgchemboulder.comspcmc.ac.inmsu.edublogspot.compressbooks.pub

The presence of the N-H stretching band is a primary diagnostic feature for this compound when comparing its spectrum to that of pentoxifylline, which lacks this group and would not show absorption in this region. orgchemboulder.comspectroscopyonline.com The ketone carbonyl on the oxohexyl side chain is expected to absorb at a frequency typical for saturated aliphatic ketones (~1715 cm⁻¹). orgchemboulder.com The two carbonyl groups within the xanthine ring are part of an amide-like system and are influenced by resonance, which typically lowers their stretching frequency compared to simple ketones. reddit.comblogspot.com These are often referred to as "Amide I" bands. Furthermore, the N-H bending vibration, or "Amide II" band, from the ring provides another characteristic signal. spectroscopyonline.comspcmc.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. libretexts.org The core chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the xanthine ring, which is a conjugated system of double bonds. shimadzu.comlibretexts.org The absorption of UV radiation excites electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO), often corresponding to π → π* transitions. libretexts.orgyoutube.com

Xanthine and its derivatives typically exhibit strong UV absorption maxima (λmax) in the range of 200-300 nm. farmaciajournal.comfarmaciajournal.com For instance, studies on various xanthine derivatives show characteristic absorption bands around 270-280 nm. farmaciajournal.com The exact position and intensity of these absorptions are sensitive to the substituents on the xanthine ring and the solvent used.

The structure of this compound contains the fundamental purine (B94841) chromophore. Purine and pyrimidine (B1678525) systems, the building blocks of xanthine, are well-known to absorb in the UV region. nih.govacs.orgacs.orgnih.gov The presence of the oxohexyl chain and the methyl group at the 3-position act as auxochromes—groups that can modify the absorption of the main chromophore. The key structural difference from pentoxifylline, the N-H group at position 7, can also influence the electronic distribution within the conjugated system, potentially causing a shift in the λmax compared to its parent compound.

Expected UV-Vis Absorption Data for this compound

ChromophoreExpected λmax (nm)Transition TypeSolvent Effects
Xanthine Ring System~270 - 280π → π*Polar solvents may cause slight shifts in λmax.

This table presents predicted data based on the known UV-Vis absorption characteristics of xanthine and related purine derivatives. shimadzu.comfarmaciajournal.comresearchgate.net

Pre Clinical Research Models and Theoretical Applications Non Human, Non Clinical

In Vitro Cellular Models for Specific Mechanistic Studies

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of drug action. For the metabolites of Pentoxifylline (B538998), these models have been crucial in understanding their effects on phosphodiesterase (PDE) activity, as well as their immunological and hematological impacts.

The inhibitory effect on phosphodiesterases, enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), is a key mechanism of action for xanthine (B1682287) derivatives like Pentoxifylline and its metabolites. wikipedia.org While specific studies on "7-Desmethyl-9-(5-oxohexyl) Pentoxifylline" are not available, research on Pentoxifylline and its primary metabolites often utilizes various cell lines to assess PDE inhibition.

In a broader context, cell lines such as human sperm cells have been used to study the effects of Pentoxifylline and its analogues on PDE activity, with the aim of enhancing sperm motility for assisted reproductive technologies. nih.gov These studies provide a framework for how the PDE inhibitory activity of any given metabolite could be assessed, typically involving the measurement of intracellular cAMP levels or the direct enzymatic activity of PDE isoforms.

In silico models have also been employed to predict the binding affinity of Pentoxifylline analogues to various PDE isoforms, offering a theoretical basis for their potential efficacy. nih.gov

The hemorheological and immunomodulatory effects of Pentoxifylline's metabolites are a significant area of pre-clinical investigation. Primary cell cultures, which are isolated directly from tissues, provide a more physiologically relevant model than established cell lines for these studies.

Furthermore, the effects of these metabolites on platelet aggregation have been investigated using whole blood in vitro. ovid.com It was found that Metabolite I is more potent than Pentoxifylline in inhibiting ADP-induced platelet aggregation, while Metabolite V is more effective against epinephrine-induced aggregation. ovid.com

Table 1: Investigated Hematological Effects of Pentoxifylline Metabolites in Primary Cell Systems

MetabolitePrimary Cell SystemInvestigated EffectKey Finding
Metabolite IHuman ErythrocytesRed Blood Cell DeformabilitySimilar activity to Pentoxifylline. ovid.com
Metabolite IHuman Platelets (in whole blood)ADP-induced Platelet AggregationMore active than Pentoxifylline. ovid.com
Metabolite VHuman ErythrocytesRed Blood Cell DeformabilitySimilar activity to Pentoxifylline. ovid.com
Metabolite VHuman Platelets (in whole blood)Epinephrine-induced Platelet AggregationMore active than Pentoxifylline. ovid.com

This table summarizes key findings from in vitro studies on the primary metabolites of Pentoxifylline using human primary cells.

While specific co-culture models investigating "this compound" are not described in the literature, the known immunomodulatory effects of Pentoxifylline and its metabolites suggest the utility of such systems. Co-culture models, which involve growing two or more different cell types together, are invaluable for studying the complex interactions between immune cells or between immune cells and other cell types (e.g., endothelial cells).

Given that Pentoxifylline has been shown to inhibit neutrophil adhesion and activation, co-culture systems of neutrophils and endothelial cells would be a relevant model to further dissect the specific roles of its metabolites in modulating inflammatory responses at the cellular interaction level. fda.gov

Ex Vivo Organ Perfusion Systems for Microcirculatory Dynamics

Ex vivo organ perfusion systems offer a bridge between in vitro cell cultures and in vivo animal models, allowing for the study of drug effects on an intact organ in a controlled environment.

Isolated organ perfusion techniques have been used to study the effects of Pentoxifylline on microcirculatory dynamics. For example, studies on the isolated perfused retina have been conducted to assess changes in blood flow. researchgate.net In such models, functional readouts can include measurements of vascular resistance, blood flow rate, and the release of vasoactive substances.

While direct ex vivo studies on "this compound" are absent from the literature, the established methodologies for Pentoxifylline could be readily applied to investigate any of its metabolites. A study on retinal blood flow in humans suggested that Pentoxifylline and its metabolites, R-M1 and M5, contributed to an increase in retinal blood flow. researchgate.net

A critical aspect of ex vivo organ perfusion studies is the assessment of tissue oxygenation and perfusion. This can be achieved through various methods, including the use of oxygen sensors, laser Doppler flowmetry, and the analysis of metabolic markers in the perfusate.

The therapeutic rationale for using Pentoxifylline in conditions like peripheral arterial disease is to enhance tissue oxygenation in the microcirculation. fda.govfda.gov Ex vivo models provide a platform to directly measure the effects of its metabolites on these parameters, independent of systemic physiological variables.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting the biological activity and interactions of molecules like this compound, especially when experimental data is sparse. These in silico techniques allow for the modeling of interactions at a molecular level, providing a rational basis for further investigation.

Molecular Docking and Dynamics Simulations for Target Engagement Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a metabolite like this compound, docking studies would theoretically be aimed at the known targets of its parent compound, Pentoxifylline, such as various phosphodiesterase (PDE) isoforms.

While specific docking studies on this compound are not readily found, research on Pentoxifylline and its analogs provides a strong framework for how such an investigation would proceed. For instance, in silico assessments of newly designed Pentoxifylline analogues have shown that they can bind more tightly to PDEs than the parent compound, forming stable complexes. nih.gov A hypothetical docking study of this compound against a PDE active site would involve preparing the 3D structure of the compound and the protein, followed by running docking algorithms to predict binding affinity and key interactions.

Molecular dynamics (MD) simulations could then be used to simulate the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interacting molecules. This would help to refine the understanding of how this compound might engage with its targets.

To illustrate the type of data generated in such studies, the following table shows hypothetical binding energies and key interacting residues for Pentoxifylline and its analogs with a generic PDE active site, as might be determined through molecular docking.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Pentoxifylline-6.5Gln369, Phe372, Ile336
Analog A-7.2Gln369, Phe372, Tyr333
Analog B-7.8Gln369, Phe372, Asn321

This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds.

In the context of this compound, a QSAR model could be developed using a dataset of xanthine derivatives with known activities (e.g., PDE inhibition, anti-inflammatory effects). The structural features of these compounds, known as molecular descriptors (e.g., molecular weight, logP, polar surface area), would be correlated with their biological activities.

While a specific QSAR model for this compound is not available, studies on derivatives of Pentoxifylline have utilized computational methods to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. alrasheedcol.edu.iq For example, the SwissADME server has been used to predict the pharmacokinetic properties of novel pyrazole (B372694) derivatives of Pentoxifylline, showing that most compounds are expected to be passively and highly absorbed from the gastrointestinal tract and have a high potential for cell permeability. alrasheedcol.edu.iq

A hypothetical QSAR study for a series of Pentoxifylline metabolites could yield an equation like:

Biological Activity = (c1 * LogP) + (c2 * TPSA) - (c3 * Molecular Weight) + C

Where c1, c2, and c3 are coefficients determined from the training data, and C is a constant. Such a model would allow for the prediction of the biological activity of this compound based on its calculated descriptors.

Virtual Screening for Novel Interacting Partners

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

For this compound, virtual screening could be employed to identify potential new protein targets beyond the known targets of Pentoxifylline. This would involve docking the 3D structure of the metabolite against a library of protein structures. This could uncover unexpected interactions and suggest novel therapeutic applications.

Research on Pentoxifylline derivatives has utilized GOLD suite software to check for selectivity towards targets like the Epidermal Growth Factor Receptor (EGFR), with designed compounds showing good binding energies. alrasheedcol.edu.iq A similar approach for this compound could reveal affinities for various kinases, phosphatases, or other enzymes involved in cellular signaling pathways.

Theoretical Contributions to Understanding Xanthine Metabolism and Drug Discovery Rationales

The generation of this compound would involve demethylation at the 7-position of the xanthine ring. Understanding the enzymatic pathways responsible for this transformation (likely cytochrome P450 enzymes) and the subsequent biological activity of this metabolite contributes to a more complete pharmacokinetic and pharmacodynamic model of Pentoxifylline.

From a drug discovery perspective, identifying which metabolites are active and which are inactive or contribute to side effects can inform the design of new drugs with improved properties. For example, if this compound were found to have a more favorable activity or safety profile than Pentoxifylline itself, it could be pursued as a drug candidate in its own right. The design of Pentoxifylline analogs is an active area of research, aiming to enhance therapeutic effects while minimizing adverse reactions. nih.gov

Investigation of Potential Modulatory Roles in Cellular Stress Responses (e.g., autophagy, apoptosis pathways in cell culture)

The parent compound, Pentoxifylline, has been shown to modulate cellular stress responses, including autophagy and apoptosis, in various cell culture models. For instance, in human melanoma cell lines, Pentoxifylline has been found to induce autophagy, which appears to be a protective mechanism against Pentoxifylline-induced apoptosis. nih.gov This effect is linked to the induction of Endoplasmic Reticulum (ER) stress. nih.gov

Given its structural similarity, it is plausible that this compound could also modulate these pathways. In vitro studies using relevant cell lines (e.g., cancer cells, immune cells) would be necessary to investigate this. Such experiments would typically involve treating the cells with the compound and then measuring markers of autophagy (e.g., LC3-II conversion, p62 degradation) and apoptosis (e.g., caspase activation, annexin (B1180172) V staining).

The results of such studies would clarify whether this compound contributes to the anti-inflammatory and anti-cancer effects observed with Pentoxifylline, and whether it does so through similar or distinct mechanisms.

Future Research Trajectories and Methodological Innovations

Elucidation of Undiscovered Metabolic Fates and Degradation Pathways of the Compound

There is no available scientific literature detailing the metabolic fates and degradation pathways of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline (B538998). Research on the parent compound, Pentoxifylline, shows it undergoes extensive first-pass metabolism, primarily in the liver and red blood cells drugbank.comwikipedia.org. The main metabolic routes for Pentoxifylline are reduction and oxidation, leading to the formation of several active metabolites, most notably Metabolite I (Lisofylline) and Metabolite V fda.govfda.govdrugs.com.

Given the structural difference of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline, specifically the lack of a methyl group at the 7-position and the presence of a second (5-oxohexyl) side chain at the 9-position, its metabolism would likely differ significantly from that of Pentoxifylline. However, without dedicated studies, any proposed metabolic pathway would be purely speculative.

Development of Novel Analytical Technologies for Ultrasensitive Detection and Imaging in Research Models

No specific analytical technologies have been developed for the ultrasensitive detection and imaging of this compound in research models, as no studies have been published on this compound.

For Pentoxifylline and its major metabolites, methods such as high-performance liquid chromatography (HPLC) coupled with ultraviolet detection or mass spectrometry have been established for their quantification in biological matrices nih.gov. These methods are crucial for pharmacokinetic and metabolic studies. The development of similar sensitive and specific analytical methods would be a necessary first step for any future research on this compound.

Exploration of Unconventional Mechanistic Roles (e.g., epigenetic modulation, microbiome interactions in vitro)

There is no research available on the unconventional mechanistic roles of this compound, such as epigenetic modulation or in vitro interactions with the microbiome. The mechanism of action for Pentoxifylline involves improving the rheological properties of blood and acting as a non-selective phosphodiesterase inhibitor wikipedia.orgnih.gov. It also has known anti-inflammatory and antioxidant effects nih.gov.

Exploring whether a derivative like this compound possesses similar or novel mechanistic properties would require dedicated in vitro and in vivo studies.

Application of Advanced Omics Technologies (e.g., metabolomics, proteomics) for Holistic Pathway Mapping

A search of scientific databases reveals no studies that have applied advanced omics technologies, such as metabolomics or proteomics, to map the holistic pathways affected by this compound. Such technologies are powerful tools for understanding the global effects of a compound on a biological system. For the parent compound Pentoxifylline, these approaches could potentially elucidate further details of its mechanism of action and identify new biomarkers of its effects.

Computational Tools for Predictive Modeling of Compound Behavior in Complex Biological Systems

There are no published studies that have utilized computational tools for the predictive modeling of the behavior of this compound in complex biological systems. Predictive modeling is increasingly used in drug discovery and development to estimate a compound's pharmacokinetic and pharmacodynamic properties. Such models could theoretically be applied to this compound to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential biological targets and off-target effects. However, this has not been documented in the available literature.

Q & A

Basic Research Questions

Q. How can researchers reliably synthesize and characterize 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline for experimental use?

  • Methodological Answer : Synthesis typically involves selective demethylation of the parent compound (Pentoxifylline) under controlled alkaline conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (LC-MS) to verify molecular weight (C₁₁H₁₄N₄O₄, MW 266.25) . Stability testing under recommended storage conditions (e.g., sealed containers at 2–8°C) is critical to prevent degradation .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 270–280 nm) is widely used for quantification in plasma or serum. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides lower detection limits (0.1–1 ng/mL). Method validation should include recovery rates (≥85%) and matrix effect evaluations to account for biological interference .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer : Follow GHS Category 4 guidelines (oral acute toxicity, H302). Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in ventilated fume hoods. Store in airtight containers away from strong acids/alkalis and oxidizing agents. Monitor decomposition risks (e.g., toxic fumes under combustion) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported phosphodiesterase (PDE) inhibition efficacy between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic conversion to active metabolites). Use isotopic labeling (e.g., deuterated analogs like Pentoxifylline-d5) to track metabolic pathways via mass spectrometry. Pair in vitro assays (e.g., PDE3/4 inhibition in cell lysates) with pharmacokinetic profiling (AUC, Cmax) in animal models to correlate bioavailability with activity .

Q. How can computational modeling optimize the synthesis route for this compound derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. Combine with cheminformatics tools to screen catalysts (e.g., phase-transfer catalysts) for demethylation efficiency. Validate predictions with small-scale experiments (≤10 mg) to minimize resource waste .

Q. What mechanisms underlie the compound’s anti-inflammatory effects, and how can cytokine inhibition be measured quantitatively?

  • Methodological Answer : The compound inhibits TNF-α and IL-6 via PDE4 suppression, reducing cAMP degradation. Use ELISA or multiplex bead-based assays (e.g., Luminex) to quantify cytokine levels in stimulated macrophages (e.g., LPS-treated RAW 264.7 cells). Dose-response curves (IC₅₀) should be normalized to reference inhibitors (e.g., rolipram) .

Q. How do researchers address stability challenges in long-term storage for preclinical studies?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., oxidation at the 5-oxohexyl moiety). Lyophilization or formulation with antioxidants (e.g., ascorbic acid) can enhance shelf life. Document lot-specific storage conditions to ensure reproducibility .

Data Contradiction Analysis

Q. How should conflicting data on hepatotoxicity between cell-based assays and rodent models be interpreted?

  • Methodological Answer : Species-specific metabolic differences (e.g., CYP450 isoform expression) may explain disparities. Conduct cross-species microsomal incubation assays to identify toxic metabolites. Use human hepatocyte cultures (e.g., HepaRG) for translational relevance. Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What approaches validate the specificity of this compound in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 knockouts of PDE isoforms in cell lines to confirm target engagement. Competitive binding assays (e.g., surface plasmon resonance) quantify dissociation constants (Kd). Cross-validate with RNA-seq to assess off-target gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.